1H-Indol-3-ol, 5-bromo-4-chloro- is a halogenated derivative of indole, characterized by the presence of bromine and chlorine substituents. This compound, with the molecular formula C₈H₅BrClNO and a molecular weight of 246.49 g/mol, appears as a white to light beige crystalline solid. It is soluble in organic solvents and exhibits significant biological activity, making it a valuable compound in both research and industrial applications .
1H-Indol-3-ol, 5-bromo-4-chloro- undergoes various chemical transformations:
The biological activity of 1H-Indol-3-ol, 5-bromo-4-chloro- is noteworthy. It acts as a chromogenic substrate for various enzymes, particularly esterases and phosphodiesterases. This compound has shown potential in inhibiting phosphodiesterase activity, which plays a crucial role in regulating cyclic guanosine monophosphate levels within cells. Additionally, its derivatives are being explored for their anticancer properties and effects on microbial growth .
The synthesis of 1H-Indol-3-ol, 5-bromo-4-chloro- typically involves halogenation reactions. Common methods include:
1H-Indol-3-ol, 5-bromo-4-chloro- finds applications across various fields:
Studies indicate that 1H-Indol-3-ol, 5-bromo-4-chloro- interacts with several biological targets:
Several compounds share structural characteristics with 1H-Indol-3-ol, 5-bromo-4-chloro-. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Bromoindole | Bromine at position 5 | Lacks chlorine substitution |
4-Chloroindole | Chlorine at position 4 | Lacks bromine substitution |
Indole | Basic indole structure | No halogen substitutions |
7-Bromoindole | Bromine at position 7 | Different substitution pattern |
While these compounds share similarities in their indole structure, 1H-Indol-3-ol, 5-bromo-4-chloro-'s unique combination of bromine and chlorine substituents contributes to its distinct biological activities and chemical reactivity .